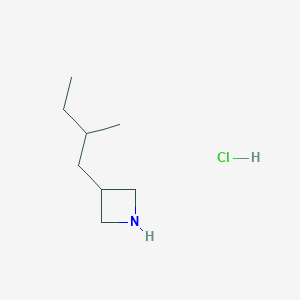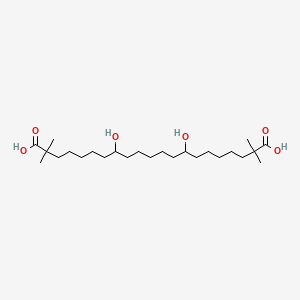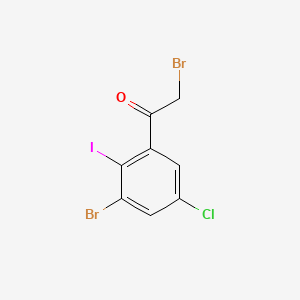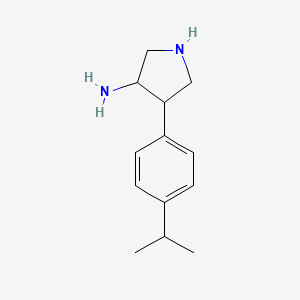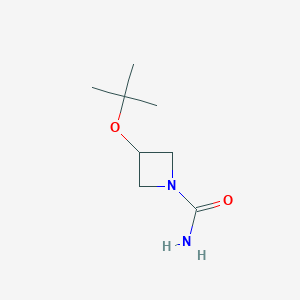
3-(Tert-butoxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butoxy)azetidine-1-carboxamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Tert-butoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(Tert-butoxy)azetidine-1-carboxamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(tert-butoxy)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The exact pathways involved would depend on the biological system being studied.
類似化合物との比較
Similar Compounds
Azetidine-1-carboxamide: Lacks the tert-butoxy group, which can affect its reactivity and applications.
3-(tert-Butoxy)azetidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group, leading to different chemical properties and uses.
Uniqueness
3-(Tert-butoxy)azetidine-1-carboxamide is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and stability.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-6-4-10(5-6)7(9)11/h6H,4-5H2,1-3H3,(H2,9,11) |
InChIキー |
RWRUGVSZYWKVKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CN(C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


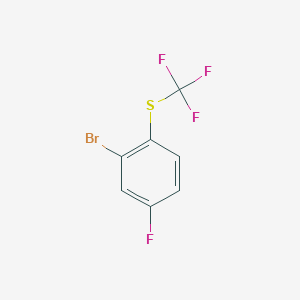
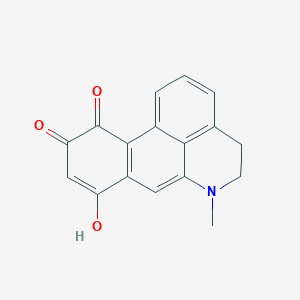
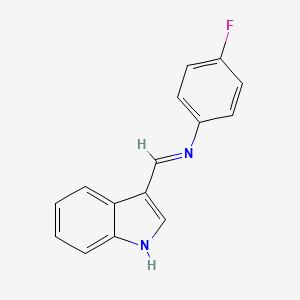
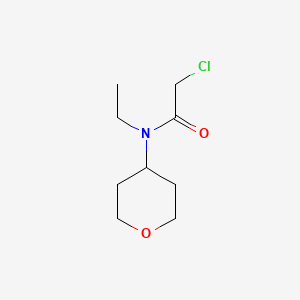
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
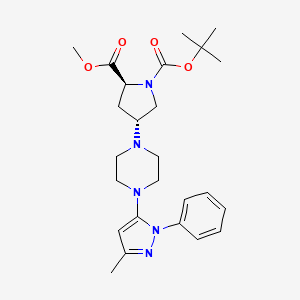
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

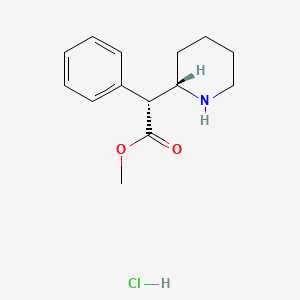
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
